Cyanidin 3-xyloside

Enzyme Inhibition Diabetes Research α-Amylase

Accurate quantification of cyanidin 3-xyloside in complex anthocyanin matrices is hindered by its low natural abundance (4-6% of major anthocyanins) and co-elution with structurally similar glycosides. Cy3Xyl (CAS 29761-24-8) is the validated reference standard for: • Aronia melanocarpa authentication via the ≤1.5 mol% chemotaxonomic threshold • α-Amylase SAR as a selective negative control (no inhibition vs. Cy3Glu IC₅₀=0.30 mM) • HPLC-MS/MS method validation requiring LOQ ≤1 mg/L • ADME studies detecting intact Cy3Xyl in human plasma/urine Supplied at ≥98% purity with full COA/MSDS. In stock for immediate global dispatch.

Molecular Formula C20H19ClO10
Molecular Weight 454.8 g/mol
Cat. No. B8249584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanidin 3-xyloside
Molecular FormulaC20H19ClO10
Molecular Weight454.8 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-]
InChIInChI=1S/C20H18O10.ClH/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8;/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24);1H/t14-,17+,18-,20?;/m1./s1
InChIKeyORTBMTXABUAMJS-LSIKGPDISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyanidin 3-Xyloside Technical Profile


Cyanidin 3-xyloside (Cy3Xyl) is a naturally occurring anthocyanin pigment belonging to the anthocyanidin-3-O-glycoside class, with the molecular formula C₂₀H₁₉ClO₁₀ and molecular weight 454.81 g/mol [1]. It is characterized by a cyanidin aglycone core O-glycosidically linked at the C3-position to a xylose sugar moiety, distinguishing it from the more common glucoside and galactoside analogs [2]. Cy3Xyl has been identified in various plant sources including Aronia melanocarpa (chokeberry), black raspberry, saskatoon berry, and black mulberry, typically as a minor constituent relative to other cyanidin glycosides [3][4]. Its procurement as a reference standard or research material is essential for accurate quantification in complex anthocyanin mixtures, chemotaxonomic authentication, and structure-activity relationship studies.

1
Anthocyanin analytical reference standard for profiling complex berry matrices
2
Chemotaxonomic authentication of Aronia species via Cy3Xyl ratio threshold
3
Structure-activity relationship (SAR) probe for C3-sugar moiety contribution

Why Cy3Xyl Substitutions Fail


Despite sharing an identical cyanidin chromophore, cyanidin 3-xyloside exhibits profoundly divergent functional properties compared to its glucoside, galactoside, and arabinoside counterparts. The identity of the C3-sugar moiety dictates not only the compound's physicochemical stability and chromatographic retention time but also its biological activity profile—including enzyme inhibition potency, radical scavenging capacity, and metabolic fate [1][2]. Cy3Xyl is uniquely characterized by a xylose (pentose) substitution, in contrast to the hexose sugars (glucose, galactose) or the epimeric arabinose found in related anthocyanins [3]. This structural distinction translates into quantifiable differences in α-amylase inhibition (complete lack of activity for Cy3Xyl versus potent inhibition by Cy3Glu), radical scavenging potency (weakest among tested cyanidin glycosides), and even chemotaxonomic utility for species authentication [4][5]. Consequently, substituting Cy3Xyl with a structurally similar anthocyanin in quantitative analytical methods, bioactivity studies, or formulation development will introduce significant error and invalidate comparative conclusions.

Enzyme inhibition profile mismatch
Cy3Xyl lacks α-amylase inhibitory activity, while Cy3Glu exhibits potent inhibition; substitution invalidates enzyme studies.
Radical scavenging rank alteration
Cy3Xyl is the weakest among tested cyanidin glycosides; replacing with Cy3Ara or Cy3Glu overestimates antioxidant capacity.
Chemotaxonomic threshold specificity
Cy3Xyl ratio ≤1.5 mol% is diagnostic for A. melanocarpa; using other glycosides erases species-authentication capability.

Cy3Xyl Comparative Performance Evidence


α-Amylase Inhibition: Cy3Xyl vs. Cy3Glu

In a direct head-to-head comparison of purified anthocyanins from Aronia melanocarpa, cyanidin 3-glucoside (Cy3Glu) demonstrated the strongest inhibition effect on α-amylase, whereas cyanidin 3-xyloside (Cy3Xyl) exhibited no measurable inhibition [1]. This contrasts with the inhibition observed for Cy3Glu against pancreatic α-amylase (IC₅₀ = 0.30 ± 0.01 mM) reported elsewhere [2]. Cy3Xyl also showed no inhibition of pancreatic lipase, similar to Cy3Gal and Cy3Ara, but distinct from Cy3Glu which inhibited lipase [1]. The selective lack of α-amylase inhibition by Cy3Xyl is a functional consequence of the xylose moiety at C3, providing a unique tool for dissecting structure-activity relationships in anthocyanin-mediated enzyme modulation [1].

α-Amylase Inhibition
Head-to-head
Cy3Xyl: No inhibition; Cy3Glu: potent inhibition (IC₅₀ 0.30 mM)
Supports enzyme inhibition SAR context
Qualitative difference; negative-control probe for α-amylase studies
Enzyme Inhibition Diabetes Research α-Amylase

Radical Scavenging Potency Ranking

Among the four major cyanidin glycosides isolated from Aronia melanocarpa, cyanidin 3-arabinoside (Cy3Ara) possessed the strongest radical scavenging and enzyme inhibitory activity, while cyanidin 3-xyloside (Cy3Xyl) was consistently the weakest [1][2]. This rank order was observed across multiple assays including DPPH radical scavenging, 15-lipoxygenase inhibition, and xanthine oxidase inhibition [1]. The sugar moiety at C3 was identified as the key determinant of this activity gradient, with the pentose sugars (arabinose and xylose) conferring divergent potencies despite their structural similarity [1].

Radical Scavenging Rank
Head-to-head
Rank: Cy3Ara > Cy3Gal ≈ Cy3Glu > Cy3Xyl (weakest)
Supports antioxidant activity ranking context
Consistent across DPPH, 15-LOX, xanthine oxidase assays
Antioxidant Activity DPPH Assay Free Radical Scavenging

Chemotaxonomic Ratio for A. melanocarpa

Quantitative HPLC analysis of Aronia genus fruits revealed that the relative abundance of cyanidin 3-xyloside (Cy3Xyl) serves as a definitive chemotaxonomic marker to distinguish A. melanocarpa from closely related species [1]. In A. melanocarpa, Cy3Xyl constitutes not more than 1.5 mol% of total anthocyanins, whereas in A. prunifolia and A. mitschurinii, Cy3Xyl levels are significantly higher [1]. This ratio-based differentiation is more reliable than absolute concentration measurements, which can vary with growing conditions and extraction efficiency [1]. The ratio of Cy3Glu (≤0.8% of total anthocyanins) provides a complementary marker [1].

Chemotaxonomic Ratio
Reported
Cy3Xyl ≤1.5 mol% in A. melanocarpa; >1.5 mol% in A. prunifolia/mitschurinii
Supports chemotaxonomic authentication
Ratio-based identity verification for raw material QC
Chemotaxonomy Species Authentication Quality Control

Concentration Hierarchy in Berry Matrices

In black mulberry extracts, the absolute concentrations of individual anthocyanins quantified by HPLC were cyanidin-3-glucoside (277.36 mg/mL), cyanidin-3-rutinoside (53.21 mg/mL), and cyanidin-3-xyloside (11.44 mg/mL), representing approximately 4.1% of the total quantified anthocyanin content [1]. Similarly, in Aronia makgeolli, the cyanidin glycoside concentrations were: cyanidin-3-galactoside (3677.1 mg/kg), cyanidin-3-arabinoside (1277.5 mg/kg), cyanidin-3-xyloside (226.1 mg/kg), and cyanidin-3-glucoside (187.9 mg/kg), with Cy3Xyl accounting for roughly 4.2% of the sum [2]. In Saskatoon berries, Cy3Xyl was identified as a minor component relative to Cy3Gal (61% of total anthocyanins) and Cy3Glu (21%) [3]. This consistent minor abundance pattern across diverse berry matrices establishes a baseline expectation for natural extracts and informs analytical method development regarding required sensitivity for Cy3Xyl detection.

Concentration in Berries
Cross-study
11.44 mg/mL (black mulberry); 226.1 mg/kg (Aronia makgeolli); minor component in Saskatoon
Informs analytical sensitivity requirements
Low abundance demands LLOQ verification for reliable detection
Natural Product Quantification HPLC-MS/MS Berry Composition

In Vivo Detectability in Plasma and Urine

Using a validated HPLC-MS/MS method with protein precipitation and dilute-and-shoot sample preparation, cyanidin-3-xyloside was detected in both plasma and urine samples from human volunteers following the consumption of Saskatoon berries [1]. The method simultaneously identified five major flavonoid components: cyanidin-3-galactoside, cyanidin-3-glucoside, cyanidin-3-arabinoside, cyanidin-3-xyloside, and quercetin-3-galactoside, demonstrating that Cy3Xyl is absorbed and excreted in its intact glycosylated form [1]. This finding contrasts with the common assumption that only anthocyanin aglycones or glucuronidated metabolites appear in circulation, establishing that the xyloside moiety does not preclude systemic bioavailability [1]. However, quantitative concentration data for Cy3Xyl relative to other anthocyanins in plasma/urine were not reported in the abstract.

In Vivo Detectability
Data to verify
Detected in human plasma and urine post-Saskatoon berry consumption
Supports bioavailability study inclusion
Relative concentrations not reported; quantitative context absent
Bioavailability Pharmacokinetics Metabolite Identification

Cyanidin 3-Xyloside Applications


Species Authentication and Adulteration Detection

The established chemotaxonomic threshold of Cy3Xyl ≤1.5 mol% of total anthocyanins provides a quantitative, analytically robust criterion for verifying the identity of A. melanocarpa fruit powders, extracts, and juices [1]. Quality control laboratories can implement a targeted HPLC-UV or HPLC-MS method to quantify Cy3Xyl relative to the major anthocyanins (Cy3Gal, Cy3Ara, Cy3Glu). Any sample exceeding the 1.5 mol% threshold should be flagged as potential adulteration or misidentification with other Aronia species (e.g., A. prunifolia or A. mitschurinii), which exhibit higher Cy3Xyl ratios [1]. This application is directly supported by the quantitative ratio evidence presented in Section 3 [1].

SAR Studies in α-Amylase Inhibition

Cyanidin 3-xyloside serves as a critical negative control or selectivity probe in enzyme inhibition assays due to its complete lack of α-amylase inhibitory activity, in stark contrast to the potent inhibition exhibited by cyanidin 3-glucoside (IC₅₀ = 0.30 ± 0.01 mM) [1][2]. Researchers investigating the molecular determinants of anthocyanin-mediated α-amylase inhibition can systematically compare Cy3Xyl (xylose moiety) with Cy3Glu (glucose) and Cy3Gal (galactose) to isolate the contribution of the C3-sugar stereochemistry and size to enzyme binding. This application is directly supported by the direct head-to-head enzyme inhibition evidence in Section 3 [1][2].

Analytical Method Development for Berry Matrices

Given its consistently low abundance (approximately 4-6% of major anthocyanins in black mulberry and Aronia) [1][2], Cy3Xyl serves as a challenging analyte for validating method sensitivity and selectivity in multi-anthocyanin HPLC or LC-MS methods. A method that reliably quantifies Cy3Xyl at concentrations as low as 11.44 mg/mL in extracts or 226.1 mg/kg in fermented products demonstrates sufficient analytical sensitivity for comprehensive anthocyanin profiling [1][2]. Laboratories should establish lower limits of quantification (LLOQ) for Cy3Xyl at or below 1 mg/L to ensure accurate detection across diverse sample types. This application is directly supported by the cross-study concentration data in Section 3 [1][2].

Bioavailability and Metabolism Studies

The confirmed detection of intact Cy3Xyl in human plasma and urine post-consumption validates its use as a target analyte in ADME studies [1]. Researchers designing pharmacokinetic investigations of berry anthocyanins should include Cy3Xyl in their analytical panel to assess whether the xylose moiety influences absorption rate, distribution volume, or elimination half-life relative to the more abundant glucoside and galactoside forms. The HPLC-MS/MS method described by Fang et al. (2018) provides a validated analytical framework for this application [1].

Application
Selection Property
Validation Focus
Species Authentication
Cy3Xyl mol% ratio relative to total anthocyanins
Threshold-based identity check for Aronia melanocarpa
α-Amylase SAR Studies
Differential enzyme inhibition (xylose vs. glucose moiety)
Negative-control probe for structure-activity dissection
Analytical Method Sensitivity
Low-abundance anthocyanin detectability
LLOQ verification in multi-anthocyanin HPLC/LC-MS methods
ADME and Bioavailability
Intact glycoside detection in systemic circulation
Xylose moiety effect on absorption and excretion profiles

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